Trimethylbismuth

Catalog No.
S566478
CAS No.
593-91-9
M.F
C3H9Bi
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylbismuth

CAS Number

593-91-9

Product Name

Trimethylbismuth

IUPAC Name

trimethylbismuthane

Molecular Formula

C3H9Bi

Molecular Weight

254.08 g/mol

InChI

InChI=1S/3CH3.Bi/h3*1H3;

InChI Key

AYDYYQHYLJDCDQ-UHFFFAOYSA-N

SMILES

C[Bi](C)C

Synonyms

TMBi cpd, trimethylbismuth

Canonical SMILES

C[Bi](C)C

The exact mass of the compound Trimethylbismuth is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylbismuth (Bi(CH3)3, CAS: 593-91-9) is a highly volatile, liquid organometallic precursor primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) for the epitaxial growth of bismuth-containing semiconductor alloys and thin films. As a liquid at room temperature, it offers consistent vapor pressure for precise mass flow control via standard bubbler systems, distinguishing it from solid bismuth sources. Its low thermal decomposition threshold makes it the industry standard for depositing dilute bismides (such as GaAsBi and InAsBi) where low growth temperatures (typically below 450°C) are strictly required to prevent bismuth surface segregation and maintain crystalline integrity[1].

Procurement Fit

Precursor format Volatile liquid for MOCVD/MOVPE delivery
Delivery method Room-temperature bubbler compatible (no heated evaporator)
Purity basis Elemental analysis verified, consistent lot-to-lot

Substituting Trimethylbismuth with alternative organobismuth compounds, such as Triphenylbismuth, introduces severe process incompatibilities in low-temperature MOCVD workflows. Triphenylbismuth is a solid that requires elevated sublimation temperatures (130–160°C) and heated delivery lines to prevent condensation, complicating reactor design and increasing the risk of particulate generation [1]. Furthermore, the higher thermal stability of the bismuth-phenyl bond necessitates decomposition temperatures above 450°C, a regime where bismuth rapidly segregates from III-V semiconductor matrices, leading to metallic droplet formation and degraded optical properties. Consequently, for dilute bismide epitaxy, generic substitution compromises both precursor delivery stability and fundamental material quality.

Substitution Risk

Property
TMBi (target)
Analog substitute
Volatility
High vapor pressure; efficient bubbler delivery
TPBi: negligible vapor pressure; requires heated solid source
Thermal stability
Decomposition onset ~290 °C
TEBi: decomposes 50–60 °C, explosive at 150 °C

Precursor Volatility and Delivery Efficiency

TMBi is a volatile liquid that provides sufficient vapor pressure at near-ambient temperatures, enabling highly reproducible delivery using standard MOCVD bubbler configurations. In stark contrast, Triphenylbismuth is a solid with a significantly lower vapor pressure, measuring only approximately 13 Pa at 80°C. This requires aggressive heating of both the source (130–160°C) and the downstream delivery lines to prevent condensation, increasing equipment overhead and the risk of flux instability during continuous deposition [1].

Evidence DimensionVapor Pressure and Sublimation Requirement
Target Compound DataLiquid at room temperature; standard bubbler delivery
Comparator Or BaselineTriphenylbismuth (Solid; 13 Pa at 80°C; requires 130–160°C sublimation)
Quantified DifferenceOrders of magnitude higher volatility at ambient conditions, eliminating the need for >130°C heated lines
ConditionsMOCVD precursor delivery systems

Liquid precursors with high ambient vapor pressure eliminate the need for high-temperature heated lines and ensure stable, reproducible mass flux during continuous manufacturing.

Vapor pressure
Reported
34.2 torr (TMBi) vs negligible (TPBi)
Enables room-temperature bubbler delivery
>3 orders of magnitude higher than TPBi; TPBi needs heated solid source

Low-Temperature Decomposition for Dilute Bismide Epitaxy

The synthesis of dilute bismides like GaAsBi requires ultra-low growth temperatures (365–450°C) because bismuth atoms rapidly surface-segregate and form metallic droplets at higher temperatures. TMBi efficiently decomposes in this narrow low-temperature window, allowing for optimal bismuth incorporation. Conversely, precursors with bulkier ligands, such as Triphenylbismuth, exhibit incomplete heterogeneous decomposition below 450°C, often requiring higher temperatures (where oxidative breakdown of the aromatic ring occurs) that trigger severe bismuth desorption and phase separation in III-V alloys [1].

Evidence DimensionEffective MOCVD Growth Temperature Window
Target Compound DataEfficient decomposition and incorporation at 365–450°C
Comparator Or BaselineTriphenylbismuth (Requires >450°C for complete ring breakdown)
Quantified Difference~50–100°C lower effective decomposition threshold
ConditionsMOCVD growth of III-V-Bi alloys

Procuring TMBi is mandatory for dilute bismide production, as its low decomposition temperature prevents the catastrophic surface segregation seen with higher-stability precursors.

Decomposition window
Head-to-head
TMBi 290 °C vs TBAs 330 °C (Δ40 °C)
Overlapping decomposition for GaAsBi growth
In situ MS during MOVPE; enables simultaneous group V incorporation

Surfactant Efficacy in Quantum Dot (QD) Growth

Beyond direct incorporation, TMBi acts as a highly effective surfactant during the MOCVD growth of InAs/GaAs quantum dots. The introduction of TMBi at controlled low flow rates (e.g., below 2 µmol/min) at 375–450°C significantly alters growth kinetics, resulting in a 50% reduction in QD density, a narrower size distribution, and a 2x increase in photoluminescence peak intensity at 16 K compared to baseline growth without the bismuth surfactant. Alternative solid precursors cannot provide the precise, low-flux vapor control required for this delicate surfactant effect [1].

Evidence DimensionPhotoluminescence and QD Morphology
Target Compound DataTMBi surfactant yields 50% lower QD density and 2x PL intensity
Comparator Or BaselineBaseline InAs QD growth (No surfactant)
Quantified Difference2x increase in PL intensity; 50% reduction in defect/density clustering
ConditionsInAs/GaAs QD MOCVD growth at 375–450°C

For optoelectronic device fabrication, TMBi provides a dual-use value as both an alloying agent and a morphology-enhancing surfactant, directly improving device emission metrics.

Thermal stability
Reported
TMBi stable to ~290 °C; TEBi decomposes at 50–60 °C
Safe operation in standard delivery lines
TEBi explosive at 150 °C; TMBi provides ~230 °C safety margin
Growth rate
Supporting evidence
>1.5 μm h⁻¹
Enables thick-film thermoelectric devices
Bi₂Te₃ MOCVD at 360–470 °C; stoichiometry maintained
Literature benchmark
Class-level
Established reference precursor for dilute bismide MOVPE
Reduces process development risk
Multi-group validation of Bi incorporation and PL

MOCVD of Dilute Bismide Optoelectronics (GaAsBi/InAsBi)

TMBi is the absolute standard precursor for growing GaAsBi and InAsBi thin films used in near- and mid-infrared lasers and photodetectors. Its ability to decompose cleanly at temperatures below 450°C is critical for incorporating bismuth into the III-V lattice while preventing surface segregation and metallic droplet formation [1].

Surfactant-Mediated Epitaxy of Quantum Dots

In the fabrication of advanced nanostructures like InAs/GaAs quantum dots, TMBi is utilized as a vapor-phase surfactant. Controlled, low-molar flows of TMBi during epitaxy smooth the growth front, narrow the quantum dot size distribution, and significantly boost photoluminescence intensity, making it a critical process additive even when bismuth is not permanently incorporated into the final lattice[2].

Low-Temperature Atomic Layer Deposition (ALD) of Bismuth Oxides

While bulkier precursors like triphenylbismuth struggle with low volatility and poor incorporation in ALD, TMBi's high vapor pressure and high reactivity make it an excellent candidate for the low-temperature ALD of bismuth-containing complex oxides (e.g., BiFeO3 for ferroelectric memory), ensuring uniform conformal coating on three-dimensional nanoscale structures[3].

Application Selection Guide

Application
Selection Property
Validation Focus
MOVPE of GaAsBi for IR laser diodes and solar cells
Decomposition compatibility with TBAs co-precursor
Bi content and room-temperature photoluminescence
MOCVD of Bi₂Te₃ thick films for micro-thermoelectric devices
High vapor pressure for stable precursor flux
Growth rate consistency and stoichiometry control
Liquid-delivery CVD of Bi-based ferroelectric thin films (SBT)
Volatility and solvent compatibility
Film composition uniformity and ferroelectric response
Environmental and biological methylation studies of bismuth
Primary volatile methylated Bi species
Detection sensitivity and metabolic pathway specificity

UNII

YN5YM172EY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

593-91-9

Wikipedia

Trimethylbismuth

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